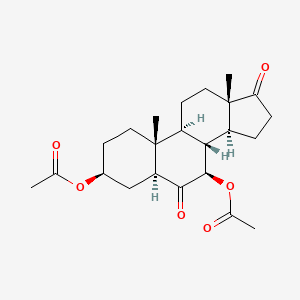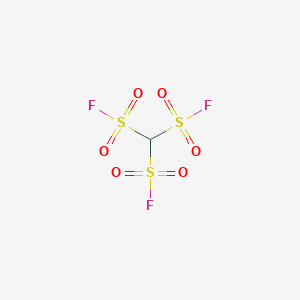
Methanetrisulfonyl trifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanetrisulfonyl trifluoride is a chemical compound with the molecular formula CHF₃O₆S₃ It is known for its unique structure, which includes three sulfonyl groups attached to a central carbon atom, each bearing a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanetrisulfonyl trifluoride can be synthesized through several methods. One common approach involves the reaction of methanetrisulfonyl chloride with a fluorinating agent such as xenon difluoride. The reaction typically occurs under controlled conditions to ensure the complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methanetrisulfonyl trifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of one or more fluorine atoms.
Oxidation and Reduction: While less common, it can participate in redox reactions under specific conditions.
Addition Reactions: It can add to multiple bonds in other molecules, forming new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, nucleophiles, and reducing agents. The reactions often require controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reactions with halogens can produce halomethanetrisulfonyl trifluorides, while reactions with nucleophiles can yield substituted derivatives .
Applications De Recherche Scientifique
Methanetrisulfonyl trifluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Its reactivity makes it useful in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism by which methanetrisulfonyl trifluoride exerts its effects involves its high reactivity due to the presence of multiple sulfonyl and fluorine groups. These groups can interact with various molecular targets, leading to the formation of new bonds and the modification of existing structures. The pathways involved often include nucleophilic substitution and addition reactions, which are facilitated by the electron-withdrawing nature of the sulfonyl and fluorine groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanetrisulfonyl chloride: Similar in structure but with chlorine atoms instead of fluorine.
Trifluoromethanesulfonic acid: Contains a single sulfonyl group with a fluorine atom.
Sulfonyl fluorides: A broader class of compounds with varying numbers of sulfonyl and fluorine groups.
Uniqueness
Methanetrisulfonyl trifluoride is unique due to its combination of three sulfonyl groups and three fluorine atoms attached to a central carbon atom. This structure imparts high reactivity and makes it a valuable reagent in various chemical transformations .
Propriétés
Numéro CAS |
75533-68-5 |
|---|---|
Formule moléculaire |
CHF3O6S3 |
Poids moléculaire |
262.2 g/mol |
Nom IUPAC |
methanetrisulfonyl fluoride |
InChI |
InChI=1S/CHF3O6S3/c2-11(5,6)1(12(3,7)8)13(4,9)10/h1H |
Clé InChI |
ULOHMAFOISLKBO-UHFFFAOYSA-N |
SMILES canonique |
C(S(=O)(=O)F)(S(=O)(=O)F)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


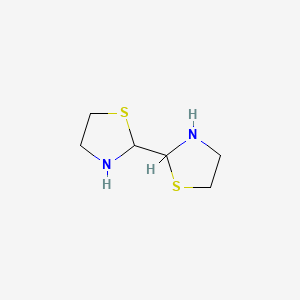
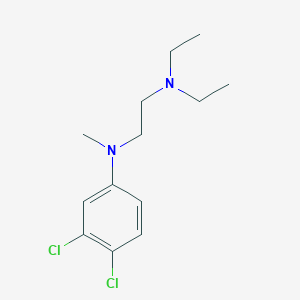
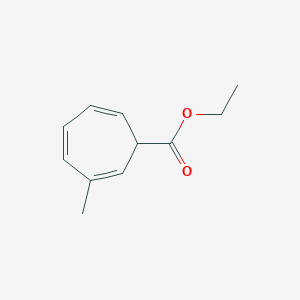
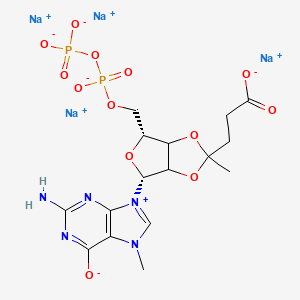
![5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole](/img/structure/B14447069.png)
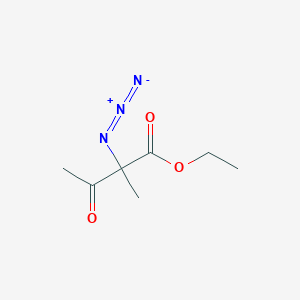
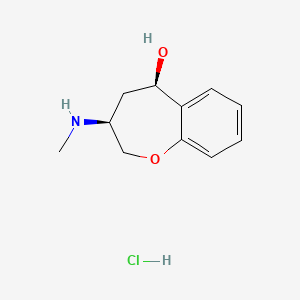
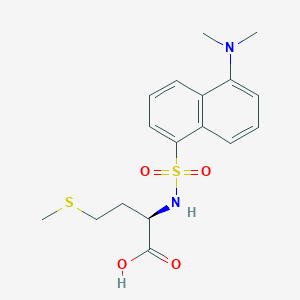
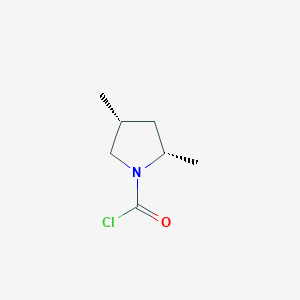
![1,3,5-Tris[(ethenesulfonyl)methyl]benzene](/img/structure/B14447116.png)
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)

![(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid](/img/structure/B14447126.png)
